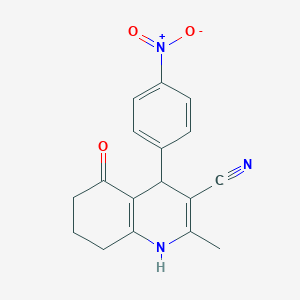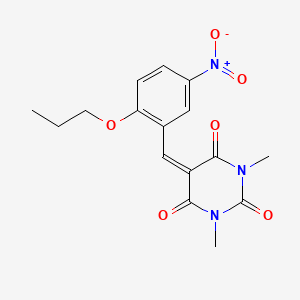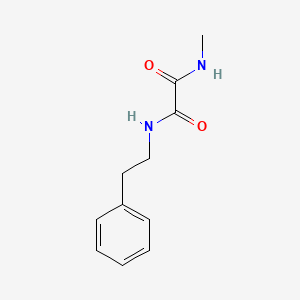
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of CMPI has been extensively studied, and it has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has also been found to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One of the advantages of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its ease of synthesis, which makes it readily available for laboratory experiments. Its ability to inhibit the growth of cancer cells and improve cognitive function makes it a promising candidate for further research. However, one of the limitations of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its low solubility in water, which can limit its application in certain experiments.
未来方向
Several future directions can be explored in the research of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods to increase the yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and improve its solubility in water can also be explored.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. Its ease of synthesis, antioxidant, anti-inflammatory, and anti-tumor activities make it a promising candidate for further research. However, its low solubility in water may limit its application in certain experiments. Further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and explore its potential applications in various fields.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be achieved through several methods, including the reaction of carbazole with 3-methoxy-2-propanol in the presence of a catalyst. Another method involves the reaction of carbazole with 3-methoxypropanol in the presence of an acid catalyst. The yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been extensively studied for its potential application in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent material in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
1-carbazol-9-yl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJTYDMHVPSJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)



![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)